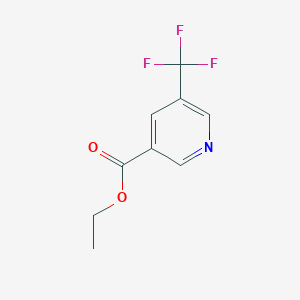

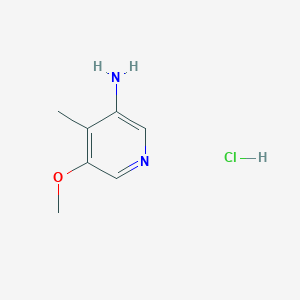

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several methods, including transition-metal-catalyzed reactions, radical processes, and boron-based transformations. Notably, catalytic protodeboronation has been employed for the functionalization of boronic esters, leading to the formation of 2-chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine . This approach allows for the selective removal of the boron group, enabling subsequent modifications.

Chemical Reactions Analysis

- Hydromethylation : The radical protodeboronation of alkyl boronic esters, followed by a Matteson–CH*2* homologation, allows for formal anti-Markovnikov alkene hydromethylation . This transformation remains valuable but was previously unknown.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Halogen Shuffling and Electrophilic Substitutions

- Mongin et al. (1998) explored the halogen shuffling in pyridines, specifically focusing on 2-chloro-6-(trifluoromethyl)pyridine. They demonstrated its conversion into various derivatives, showing its potential as a starting material for diverse chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).

Preparation of Isomeric Halopyridinecarboxylic Acids

- Cottet and Schlosser (2004) reported on the functionalization of 2-chloro-4-(trifluoromethyl)pyridine, leading to the preparation of isomeric halopyridinecarboxylic acids. Their work demonstrates the straightforward synthesis of these acids from specific precursors, highlighting the compound's utility in producing diverse chemical structures (Cottet & Schlosser, 2004).

Direct Metalation and Functionalization

- Schlosser and Marull (2003) investigated the direct metalation and functionalization of trifluoromethyl-substituted pyridines. They showed how 2-(trifluoromethyl)pyridine could be selectively metalated and subsequently functionalized, offering insights into the versatile chemical reactivity of this compound (Schlosser & Marull, 2003).

Synthesis of Key Intermediates for Herbicides

- Zuo Hang-dong (2010) focused on synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for herbicides like trifloxysulfuron. This research highlights the compound's role in the agricultural chemical industry (Zuo Hang-dong, 2010).

Regioexhaustive Functionalization

- Cottet and Schlosser (2004) also explored the regioexhaustive functionalization of chloro(trifluoromethyl)pyridines, including 2-chloro-6-(trifluoromethyl)pyridine. Their work details the transformation of these compounds into various carboxylic acids, showcasing the compound's adaptability in chemical synthesis (Cottet & Schlosser, 2004).

Antibacterial and DNA Interaction Studies

- Evecen et al. (2017) investigated the antibacterial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine. This research underlines its potential biomedical applications, particularly in the realm of microbiology and genetics (Evecen, Kara, İdil, & Tanak, 2017).

Synthesis Principles and Functionalization

- Liu Guang-shen (2014) analyzed the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, discussing the factors that influence its synthesis and functionalization. This study contributes to a deeper understanding of the compound's chemical behavior (Liu Guang-shen, 2014).

Propriétés

IUPAC Name |

2-chloro-3-pyridin-4-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-8(7-3-5-16-6-4-7)1-2-9(17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDHMUCUFITEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C2=CC=NC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)

![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)

![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)